molecular formula C30H42O8 B1157888 Dehydroadynerigenin digitaloside CAS No. 52628-62-3

Dehydroadynerigenin digitaloside

Cat. No.: B1157888
CAS No.: 52628-62-3
M. Wt: 530.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Dehydroadynerigenin digitaloside plays a significant role in biochemical reactions, particularly in the context of cardiac health. It interacts with several enzymes and proteins, including Na+/K±ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. The interaction with Na+/K±ATPase leads to an increase in intracellular calcium levels, which enhances cardiac contractility . Additionally, this compound has been shown to interact with other biomolecules such as phospholipids and various ion channels, further influencing cellular functions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This compound also influences cell signaling pathways, including the activation of protein kinase C (PKC) and the modulation of cyclic AMP (cAMP) levels . Furthermore, this compound affects gene expression by upregulating genes involved in calcium handling and cardiac muscle contraction . In non-cardiac cells, it has been observed to modulate cellular metabolism and influence the expression of genes related to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Na+/K±ATPase, leading to the inhibition of this enzyme’s activity. This inhibition results in an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger . The elevated calcium levels enhance cardiac contractility and activate various signaling pathways, including those involving PKC and cAMP . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . In vitro studies have shown that the effects on cellular function, such as increased contractility and altered gene expression, can persist for several hours after exposure to the compound . Long-term studies in vivo have indicated that chronic administration of this compound can lead to sustained improvements in cardiac function, although potential adverse effects may arise with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cardiac contractility and improve overall cardiac function without significant adverse effects . At higher doses, this compound can cause toxicity, including arrhythmias and other cardiac dysfunctions . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cardiac metabolism. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of various metabolites . These interactions can influence overall metabolic homeostasis and contribute to the compound’s therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cell membranes . The compound can also bind to plasma proteins, affecting its distribution and bioavailability . In tissues, this compound tends to accumulate in cardiac tissue, where it exerts its primary effects .

Subcellular Localization

This compound is localized to specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm and associated with cellular membranes, particularly the plasma membrane and the sarcoplasmic reticulum in cardiac cells . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular localization is crucial for its interaction with Na+/K±ATPase and other target proteins, thereby mediating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroadynerigenin digitaloside can be synthesized through chemical synthesis methods. The process typically involves multiple steps, including the formation of the core structure followed by the addition of specific functional groups .

Industrial Production Methods: Industrial production of this compound often involves extraction from the digitalis plant. The extraction process includes soaking, impregnation, and separation and purification steps .

Chemical Reactions Analysis

Types of Reactions: Dehydroadynerigenin digitaloside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Dehydroadynerigenin digitaloside has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dehydroadynerigenin digitaloside is unique due to its specific molecular structure and the particular plants from which it is derived. Its distinct properties make it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h7,13,16,18-19,21,23-26,32-33H,5-6,8-12,14-15H2,1-4H3/t16-,18-,19+,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVUOYGJEFVXDV-YBQUAYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroadynerigenin digitaloside
Reactant of Route 2
Dehydroadynerigenin digitaloside
Reactant of Route 3
Dehydroadynerigenin digitaloside
Reactant of Route 4
Dehydroadynerigenin digitaloside
Reactant of Route 5
Dehydroadynerigenin digitaloside
Reactant of Route 6
Dehydroadynerigenin digitaloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.